![molecular formula C9H8N2O2 B3393994 5-(1,3-Dioxolan-2-yl)picolinonitrile CAS No. 671776-91-3](/img/structure/B3393994.png)
5-(1,3-Dioxolan-2-yl)picolinonitrile
Overview
Description
5-(1,3-Dioxolan-2-yl)picolinonitrile is a chemical compound with the formula C9H8N2O2 and a molecular weight of 176.17 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 5-(1,3-Dioxolan-2-yl)picolinonitrile involves several steps. In one method, it is dissolved in tetrahydrofuran (THF) and reacted with 1 mol/L hydrochloric acid under a nitrogen atmosphere at room temperature . The mixture is stirred at the same temperature for 16 hours and further stirred at 50° C. for 13 hours . The reaction mixture is then neutralized with a saturated aqueous sodium bicarbonate solution .Molecular Structure Analysis
The molecular structure of 5-(1,3-Dioxolan-2-yl)picolinonitrile is characterized by the presence of a picolinonitrile group attached to a 1,3-dioxolane ring . This structure is responsible for its unique chemical properties and reactivity.Chemical Reactions Analysis
5-(1,3-Dioxolan-2-yl)picolinonitrile participates in various chemical reactions. For instance, it can undergo a reaction with hydrogen chloride and water in tetrahydrofuran at 20 - 50℃ for 29 hours under an inert atmosphere .Physical And Chemical Properties Analysis
5-(1,3-Dioxolan-2-yl)picolinonitrile is a compound with a molecular weight of 176.17 . Other physical and chemical properties such as its boiling point, melting point, and solubility in various solvents would require further experimental determination.Mechanism of Action
Safety and Hazards
The safety data sheet for 5-(1,3-Dioxolan-2-yl)picolinonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-8-2-1-7(6-11-8)9-12-3-4-13-9/h1-2,6,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUMGUMHXGRKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729662 | |
Record name | 5-(1,3-Dioxolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)picolinonitrile | |
CAS RN |
671776-91-3 | |
Record name | 5-(1,3-Dioxolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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